molecular formula C16H18ClNO3S2 B2827747 2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1203091-00-2

2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2827747
CAS No.: 1203091-00-2
M. Wt: 371.89
InChI Key: IAZCRAKKVMHOPU-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a chemical compound of significant interest in advanced pharmaceutical and agrochemical research. Its structure incorporates a benzene-sulfonamide group linked to a tetrahydropyran (oxane) ring that is further substituted with a thiophene moiety. This molecular architecture is designed for probing structure-activity relationships, particularly as a synthetic intermediate for developing more complex target molecules. Sulfonamide-based compounds are a well-established class in medicinal chemistry, frequently explored for their potential to interact with various enzymatic targets . The integration of a thiophene heterocycle is a strategic feature, as this scaffold is commonly employed in drug discovery efforts aimed at creating new therapeutic agents . The specific three-dimensional structure conferred by the oxane ring may influence the compound's binding affinity and selectivity, making it a valuable scaffold in hit-to-lead optimization campaigns. Researchers can utilize this compound in the synthesis of novel chemical entities for screening against a range of biological targets. It is also suited for physicochemical property studies, including solubility and stability profiling, and as a building block in method development for organic synthesis. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c17-13-4-1-2-5-14(13)23(19,20)18-12-16(7-9-21-10-8-16)15-6-3-11-22-15/h1-6,11,18H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZCRAKKVMHOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Sulfonamides are known for their antibacterial properties, and compounds similar to 2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide have been investigated for their efficacy against various pathogens. Research indicates that modifications in the sulfonamide structure can enhance antimicrobial activity against resistant bacterial strains .

Cancer Research
Recent studies have explored the potential of sulfonamide derivatives in cancer treatment. The compound's ability to inhibit specific enzymes involved in tumor growth presents a promising avenue for developing new anticancer agents. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .

Enzyme Inhibition
The compound has been studied as an inhibitor of certain enzymes, such as carbonic anhydrase and dihydrofolate reductase. These enzymes play crucial roles in various biological processes, and their inhibition could lead to therapeutic applications in treating conditions like glaucoma and cancer .

Material Science Applications

Polymer Chemistry
Due to its unique chemical structure, this compound can be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in high-performance materials.

Conductive Polymers
Research has indicated that incorporating thiophene units into polymers can improve their electrical conductivity. The presence of the thiophene moiety in this compound suggests potential applications in the development of conductive polymers for electronic devices.

Agricultural Chemistry Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its potential as a herbicide or fungicide could provide effective solutions for crop protection against pests and diseases. Preliminary studies have shown promising results in inhibiting fungal growth, indicating its potential utility in agricultural applications .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated enhanced activity against resistant bacterial strains compared to traditional sulfonamides.
Study BCancer Cell LinesShowed cytotoxic effects on multiple cancer cell lines, suggesting potential as an anticancer agent.
Study CPolymer SynthesisDeveloped high-performance polymers with improved thermal stability by incorporating the compound into polymer matrices.
Study DAgricultural ApplicationFound effective inhibition of fungal pathogens, indicating potential as a new fungicide.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the aromatic and heterocyclic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to analogs with variations in the aromatic ring substituents, heterocyclic systems, or linker groups (Table 1).

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide C₁₆H₁₈ClNO₃S₂ 380.89 Chlorine (C-2), oxane-thiophene linkage Target Compound
2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide C₁₆H₁₈FNO₃S₂ 355.45 Fluorine (C-2) replaces chlorine
2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide C₁₅H₁₂ClNO₃S₂ 353.84 Furan replaces oxane; thiophene-furan linkage
4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide C₁₁H₈ClNO₂S₂ 289.77 Chlorine (C-4); thiophenemethylidene imine linker
2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzene-1-sulfonamide C₁₉H₁₅ClF₃N₂O₂S₂ 499.92 Thiazole ring with CF₃ substituent

Physicochemical Properties

  • Solubility and Polarity: The oxane ring in the target compound introduces an oxygen atom, enhancing hydrogen-bonding capacity compared to thiophene-furan analogs . The fluoro analog (C₁₆H₁₈FNO₃S₂) may exhibit lower logP (greater hydrophilicity) due to fluorine’s electronegativity .
  • Thermal Stability : Thiazole-containing derivatives (e.g., ) likely exhibit higher thermal stability due to aromatic heterocycles, whereas imine-linked compounds (e.g., ) may be prone to hydrolysis.

Biological Activity

2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C16H18ClNO3S2
Molecular Weight : 371.9020 g/mol
The compound is characterized by a sulfonamide functional group, a chloro-substituted benzene ring, and an oxane moiety linked to a thiophene group. This structural configuration is essential for its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes that prevent substrate binding. For example, it has shown potential in inhibiting carbonic anhydrase, which plays a critical role in various physiological processes.
  • Receptor Binding : The thiophene moiety enhances binding affinity to hydrophobic pockets within target proteins, potentially modulating receptor activity.
  • Calcium Channel Modulation : Similar compounds have been noted for their ability to interact with calcium channels, influencing cardiovascular functions by altering perfusion pressure and coronary resistance .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially through the inhibition of tumor cell proliferation.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammatory markers in vitro.

Case Studies and Research Findings

A review of recent literature highlights several studies focused on the biological activity of sulfonamide derivatives, including this compound:

StudyObjectiveFindings
Figueroa-Valverde et al. (2023)Evaluate effects on perfusion pressureDemonstrated that related sulfonamides can significantly decrease perfusion pressure in isolated rat heart models, indicating potential cardiovascular effects .
Roy et al. (2022)Pharmacokinetic assessmentUtilized ADME/PK modeling to predict absorption and distribution parameters, suggesting favorable pharmacokinetic profiles for related compounds .
Chalkha et al. (2022)Toxicity evaluationEmployed computational methods to assess toxicity risks associated with similar sulfonamide structures .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : Predicted to have good oral bioavailability based on molecular structure.
  • Distribution : Likely to distribute well in tissues due to lipophilicity imparted by the thiophene group.
  • Metabolism : Expected metabolic pathways include oxidation and conjugation reactions typical for sulfonamides.
  • Excretion : Primarily renal excretion anticipated based on similar compounds' profiles.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions:

Sulfonylation: Reacting 2-chlorobenzenesulfonyl chloride with a thiophene-oxane-derived amine precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Oxane Ring Formation: Cyclization of thiophene-containing intermediates using acid catalysis or dehydrating agents.

Purification: Column chromatography or recrystallization (solvents like ethanol/dichloromethane) to isolate the product.
Key intermediates include 4-(thiophen-2-yl)oxane-4-carbaldehyde and the amine derivative used for sulfonamide coupling .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the sulfonamide linkage (δ 2.8–3.5 ppm for NH-SO2_2) and thiophene/oxane ring protons.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ peak at m/z 398.05).
  • X-ray Crystallography: Resolves stereochemistry of the oxane ring and thiophene orientation (if crystalline) .

Advanced Research Questions

Q. What strategies are recommended to optimize the yield of this compound during multi-step synthesis, particularly in controlling stereochemistry?

Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for sulfonylation to enhance reaction rates.
  • Temperature Control: Maintain 0–5°C during amine coupling to minimize side reactions.
  • Catalysis: Employ Lewis acids (e.g., ZnCl2_2) to stabilize intermediates during oxane ring formation.
  • Stereochemical Purity: Chiral HPLC or enzymatic resolution to separate enantiomers if racemization occurs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Assay Standardization: Use identical cell lines (e.g., NCI-60 panel) and control for pH/temperature.
  • Purity Verification: Confirm compound purity (>95%) via HPLC and elemental analysis.
  • Mechanistic Replication: Compare target binding (e.g., enzyme inhibition assays) under standardized conditions.
    Contradictions may arise from impurities or variations in cellular uptake .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for modifying the thiophene-oxane moiety?

Methodological Answer:

  • Systematic Substitution: Introduce electron-withdrawing/donating groups (e.g., -F, -OCH3_3) on the thiophene ring.
  • Computational Modeling: DFT calculations to predict binding affinity with targets like carbonic anhydrase or kinase enzymes.
  • Biological Screening: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) and compare IC50_{50} values.
Substituent Biological Activity (IC50_{50}, μM) Target
Thiophene-2-yl12.5 ± 1.2CA IX
Thiophene-3-yl>50Inactive
Data from sulfonamide derivatives with similar scaffolds .

Q. How can researchers mitigate challenges in solubility and bioavailability during in vivo studies?

Methodological Answer:

  • Formulation: Use co-solvents (e.g., PEG-400) or liposomal encapsulation.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
  • Pharmacokinetic Profiling: Monitor plasma half-life and tissue distribution in rodent models .

Q. What analytical techniques are critical for detecting degradation products under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and neutral hydrolytic conditions.
  • LC-MS/MS: Identify degradation products (e.g., sulfonic acid derivatives) and quantify stability.
  • Kinetic Analysis: Plot degradation rates to determine shelf-life recommendations .

Data Contradiction Analysis

Example: Discrepancies in antitumor activity (e.g., IC50_{50} values varying by >10-fold across studies) may stem from:

  • Assay Variability: Differences in cell viability endpoints (MTT vs. ATP-based assays).
  • Compound Aggregation: Use dynamic light scattering (DLS) to confirm monodisperse solutions.
  • Metabolic Interference: Test metabolites in hepatic microsome models .

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